
LiP(t-Bu)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LiP(t-Bu)2 is an organophosphorus compound that belongs to the class of phosphine ligands. It is characterized by the presence of two tert-butyl groups attached to a phosphorus atom, which is further bonded to a lithium atom. This compound is known for its unique electronic and steric properties, making it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
LiP(t-Bu)2 can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorophosphine with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction typically proceeds as follows:
(CH3)3C2PCl+n-BuLi→(CH3)3C2PLi+n-BuCl
The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of di-tert-butyllithiophosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
LiP(t-Bu)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Coordination: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Coordination: Transition metals like palladium and platinum are often employed in coordination reactions.
Major Products Formed
Oxidation: Di-tert-butylphosphine oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Coordination: Metal-phosphine complexes with diverse applications in catalysis.
Aplicaciones Científicas De Investigación
LiP(t-Bu)2 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which di-tert-butyllithiophosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing and activating the metal center for various catalytic processes. The steric bulk of the tert-butyl groups provides unique electronic properties, enhancing the reactivity and selectivity of the metal-ligand complex.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butylchlorophosphine
- Tri-tert-butylphosphine
- Di-tert-butylphenylphosphine
Uniqueness
LiP(t-Bu)2 is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other tert-butylphosphines. Its ability to act as both a nucleophile and a ligand makes it versatile in various chemical transformations.
Propiedades
Fórmula molecular |
C8H18LiP |
|---|---|
Peso molecular |
152.2 g/mol |
Nombre IUPAC |
lithium;ditert-butylphosphanide |
InChI |
InChI=1S/C8H18P.Li/c1-7(2,3)9-8(4,5)6;/h1-6H3;/q-1;+1 |
Clave InChI |
WDGLTSKFYMVOTD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)[P-]C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


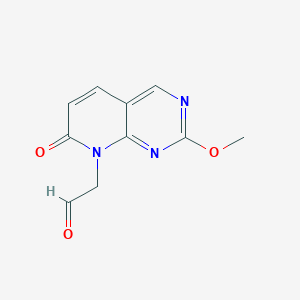
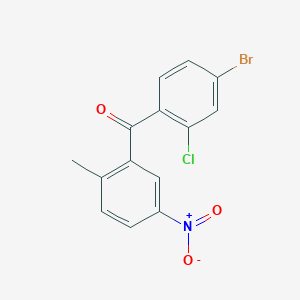
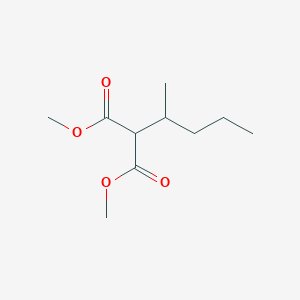
![2-Chloro-1-[1-(4-chlorophenyl)cyclobutyl]ethanone](/img/structure/B8449784.png)
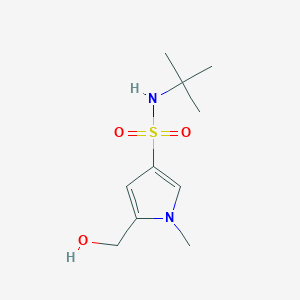

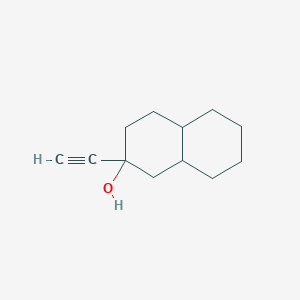


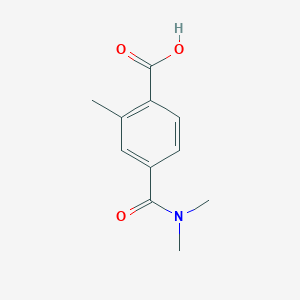
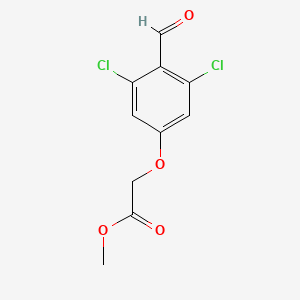
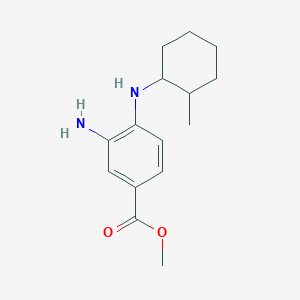

![Methyl [4-(azidoacetyl)phenoxy]acetate](/img/structure/B8449864.png)
